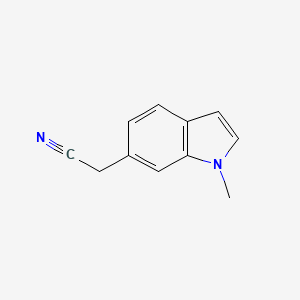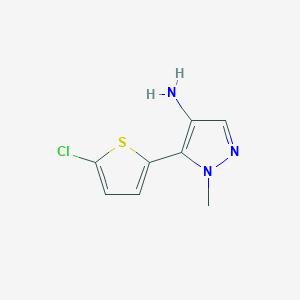
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine: is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the pyrazole and thiophene rings imparts unique chemical and physical properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid is then converted to 5-chlorothiophene-2-carbonyl chloride using thionyl chloride.
Cyclization: The carbonyl chloride is reacted with hydrazine to form the pyrazole ring, resulting in the formation of 5-(5-chlorothiophen-2-yl)-1H-pyrazol-4-amine.
Methylation: Finally, the pyrazole amine is methylated using methyl iodide to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-thienylboronic acid: Another compound with a chlorothiophene moiety, used in Suzuki-Miyaura cross-couplings.
5-Chlorothiophene-2-carbonyl chloride: An intermediate in the synthesis of various heterocyclic compounds.
Uniqueness
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C8H8ClN3S |
|---|---|
Peso molecular |
213.69 g/mol |
Nombre IUPAC |
5-(5-chlorothiophen-2-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H8ClN3S/c1-12-8(5(10)4-11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3 |
Clave InChI |
IIHKHQMJBZHHHE-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)N)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-{1-[2-(methylamino)acetyl]piperidin-4-yl}carbamate](/img/structure/B13177683.png)
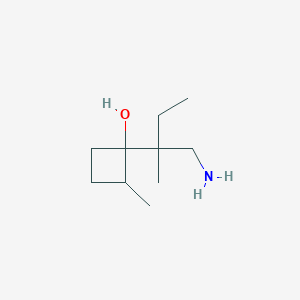
![({[2-(Chloromethyl)-2-methylpentyl]oxy}methyl)benzene](/img/structure/B13177689.png)

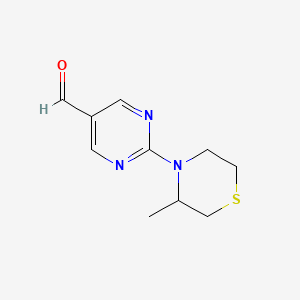
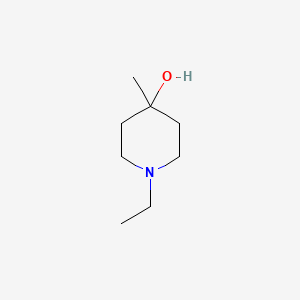
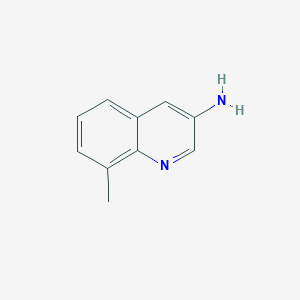
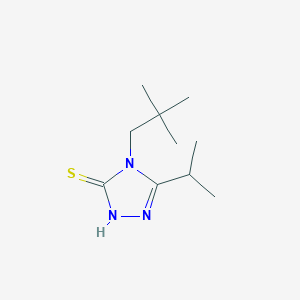
![1-[1-(Aminomethyl)cyclobutyl]prop-2-yn-1-one](/img/structure/B13177748.png)
![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)

